methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]thiazole ring, a sulfamoyl group, and a pyrrolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the sulfamoyl group and the pyrrolidinone moiety. The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for biochemical research.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif but different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a related chemical structure.
Uniqueness
methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzo[d]thiazole ring, a sulfamoyl group, and a pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O7S2/c1-27-15(24)8-19-10-3-2-9(29(17,25)26)6-11(10)28-16(19)18-12(21)7-20-13(22)4-5-14(20)23/h2-3,6H,4-5,7-8H2,1H3,(H2,17,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPCJNIEVOYEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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